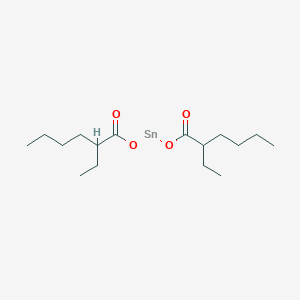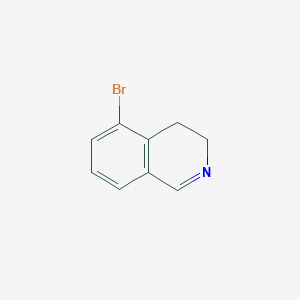![molecular formula C34H52Br6O13 B12056526 3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)
3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipentaerythritol hexakis(2-bromoisobutyrate) is a hexafunctional initiator commonly used in Atom Transfer Radical Polymerization (ATRP) for the synthesis of functional polymers. This compound, with the molecular formula C34H52Br6O13 and a molecular weight of 1148.19 g/mol, is known for its ability to create hexafunctional polymers, making it a valuable component in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dipentaerythritol hexakis(2-bromoisobutyrate) typically involves the esterification of dipentaerythritol with 2-bromoisobutyric acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods: In industrial settings, the production of Dipentaerythritol hexakis(2-bromoisobutyrate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Dipentaerythritol hexakis(2-bromoisobutyrate) primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions are facilitated by nucleophiles, which replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alcohols.
Conditions: These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to enhance reaction rates.
Major Products: The major products formed from these reactions depend on the nucleophile used. For instance, reaction with thiols results in the formation of thioethers, while reaction with amines produces amides .
Aplicaciones Científicas De Investigación
Dipentaerythritol hexakis(2-bromoisobutyrate) has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism by which Dipentaerythritol hexakis(2-bromoisobutyrate) exerts its effects is through ATRP. In this process, the compound acts as an initiator, where the bromine atoms are abstracted by a transition metal catalyst (e.g., copper) to form radicals. These radicals then initiate the polymerization of monomers, leading to the formation of polymers with controlled architecture and functionality .
Comparación Con Compuestos Similares
Pentaerythritol tetrakis(2-bromoisobutyrate): A tetrafunctional initiator used in ATRP.
Ethylene bis(2-bromoisobutyrate): A bifunctional initiator with similar applications in polymer synthesis.
Uniqueness: Dipentaerythritol hexakis(2-bromoisobutyrate) stands out due to its hexafunctionality, allowing for the creation of star-shaped polymers with six arms. This unique structure imparts distinct physical and chemical properties to the resulting polymers, making them suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C34H52Br6O13 |
|---|---|
Peso molecular |
1148.2 g/mol |
Nombre IUPAC |
[3-(2-bromo-2-methylpropanoyl)oxy-2-[[3-(2-bromo-2-methylpropanoyl)oxy-2,2-bis[(2-bromo-2-methylpropanoyl)oxymethyl]propoxy]methyl]-2-[(2-bromo-2-methylpropanoyl)oxymethyl]propyl] 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C34H52Br6O13/c1-27(2,35)21(41)48-15-33(16-49-22(42)28(3,4)36,17-50-23(43)29(5,6)37)13-47-14-34(18-51-24(44)30(7,8)38,19-52-25(45)31(9,10)39)20-53-26(46)32(11,12)40/h13-20H2,1-12H3 |
Clave InChI |
QZIIQQIGYHRTNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OCC(COCC(COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)
![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12056451.png)
![2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone](/img/structure/B12056469.png)
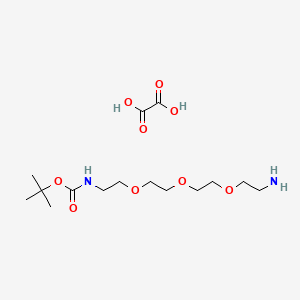
![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12056475.png)

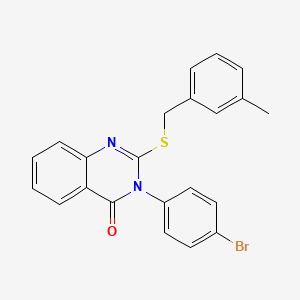
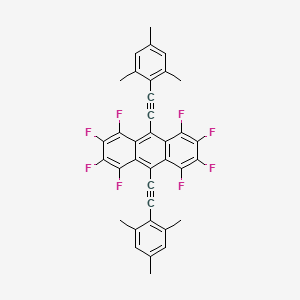
![4-[(E)-2-[(3Z)-5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate](/img/structure/B12056485.png)



